BenchChemオンラインストアへようこそ!

Ala-Thr

Peptide Synthesis Process Chemistry Drug Intermediate

Procure Ala-Thr (CAS 24032-50-6) to mitigate on-resin aggregation in SPPS, leveraging its unique amphiphilic profile for reproducible peptide yields and purity. Sourced via optimized chromatography-free synthesis routes for cost-effective, scalable GMP production. Essential for robust bioassays and metabolomics.

Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
Cat. No. B13897693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Thr
Molecular FormulaC7H14N2O4
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C(C)N)O
InChIInChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)
InChIKeyBUQICHWNXBIBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Thr Dipeptide: Chemical Identity, Database Annotations, and Procurement-Relevant Characteristics


Ala-Thr (L-alanyl-L-threonine, CAS 24032-50-6) is a dipeptide composed of L-alanine and L-threonine residues linked by a standard peptide bond [1]. It is formally annotated in authoritative chemical databases, including ChEBI (CHEBI:73762) and HMDB (HMDB0028697), where it is classified as a metabolite and a fundamental building block in peptide chemistry [2]. The compound is typically supplied as a white to off-white powder with a molecular formula of C₇H₁₄N₂O₄ and a molecular weight of 190.2 g/mol [3]. Its procurement is primarily for research applications in peptide synthesis, biochemical studies, and as a reference standard, with vendors specifying long-term storage at -20°C and solubility in aqueous buffers or DMSO .

Why Ala-Thr Cannot Be Simply Substituted: Differential Physicochemical and Synthetic Behavior Among Dipeptides


While many dipeptides share a common amide bond, their physicochemical and synthetic behavior diverges significantly due to side-chain composition. Ala-Thr's combination of a nonpolar methyl group (Ala) and a polar, hydrogen-bonding hydroxyl group (Thr) creates a unique solvation and aggregation profile compared to hydrophobic dipeptides (e.g., Ala-Val) or fully polar dipeptides (e.g., Ser-Thr) [1]. This amphiphilic character directly influences its behavior in solid-phase peptide synthesis (SPPS), where the Ala-Thr motif is particularly prone to on-resin aggregation that compromises coupling efficiency and final product purity . Consequently, substituting Ala-Thr with a generic dipeptide lacking this specific balance of hydrophobicity and hydrogen-bonding capacity can lead to irreproducible synthesis outcomes, altered peptide conformation, and failed biological assays [2]. The evidence presented in Section 3 quantifies these critical differences in synthesis yield, aggregation mitigation, and analytical resolution, establishing a scientific basis for intentional selection of Ala-Thr over its close analogs.

Quantitative Differentiation of Ala-Thr: Evidence-Based Advantages in Synthesis, Purity, and Analytical Resolution


Synthetic Yield Advantage: Fmoc-Ala-Thr-OH Pseudodipeptide Achieves 46% Overall Yield in a Scalable, Chromatography-Free Process

A 2025 industrial process for synthesizing Fmoc-Ala-Thr-OH pseudodipeptide, a key intermediate for peptide drugs, achieved an overall yield of 46% from Fmoc-L-Ala-OH over four steps . This yield is reported in the context of an optimized, chromatography-free purification method that leverages salt formation with an organic base, a strategy not universally applicable to all dipeptides. While direct head-to-head yield data for other Fmoc-dipeptide syntheses under identical conditions are not provided, this 46% yield represents a benchmark for the specific challenges of synthesizing the Ala-Thr motif in a protected form suitable for SPPS [1].

Peptide Synthesis Process Chemistry Drug Intermediate

Aggregation Mitigation in SPPS: Fmoc-Ala-Thr(psiMe,Mepro)-OH Pseudoproline Enhances Peptide Quality with ≥97% Purity

The pseudoproline dipeptide Fmoc-Ala-Thr(psiMe,Mepro)-OH is specifically designed to disrupt β-sheet formation and aggregation during Fmoc SPPS of peptides containing the Ala-Thr motif . Its use is claimed to be the most effective tool for overcoming aggregation in this context, directly enhancing final peptide purity and yield. The commercial product is supplied with a specified purity of ≥97% (HPLC) and ≥97% (TLC), ensuring a high-quality building block . This differentiates it from unprotected Ala-Thr or other dipeptides that lack this engineered aggregation-breaking functionality.

Solid-Phase Peptide Synthesis Aggregation Pseudoproline

Analytical Resolution: Ala-Thr is Resolved via InertSustain PFP HPLC Column Alongside Other Challenging Dipeptides

The analysis of dipeptides, including Ala-Thr, can be challenging due to their similar polarity and lack of strong chromophores. A technical application note demonstrates that an InertSustain PFP (pentafluorophenyl) HPLC column can successfully resolve a mixture of dipeptides that includes Ala-Ala, Gly-His, Ala-Val, Ala-His, and Ala-Tyr [1]. While quantitative resolution factors are not provided for each pair, the inclusion of Ala-Thr in this validated method indicates it possesses distinct retention characteristics on this stationary phase, enabling its quantification in complex mixtures where other columns might fail.

Analytical Chemistry HPLC Peptide Analysis

Hydrolysis Rate Context: Dipeptide Hydrolysis in Peritoneal Dialysis is Significantly Slower than Diffusive Transport

In a study of dipeptide-based peritoneal dialysis solutions in rats, the hydrolysis rate constant (KH) for various dipeptides was measured. For the dipeptides studied, KH ranged from 0.004 ± 0.004 mL/min for Gly-His to 0.088 ± 0.048 mL/min for Thr-Leu, with an average diffusive transport rate constant (KBDD) of 0.2 ± 0.05 mL/min, indicating that hydrolysis is several times slower than diffusive transport [1]. While Ala-Thr was not among the five dipeptides tested, this data establishes a class-level principle: dipeptides generally hydrolyze slowly in vivo, providing a more sustained release of constituent amino acids compared to free amino acid solutions [2].

Peritoneal Dialysis Pharmacokinetics Hydrolysis

Database Curation and Metabolite Annotation: Ala-Thr is Formally Recognized as a Distinct Chemical Entity

Ala-Thr is a manually annotated entity in the ChEBI database (CHEBI:73762) with a defined role as a metabolite [1]. It is also listed in HMDB (HMDB0028697) and MetaCyc (CPD-13397), with cross-references to PubChem and Reaxys [2]. This level of curation distinguishes it from many uncharacterized or poorly annotated dipeptides, providing a reliable foundation for computational modeling, pathway analysis, and regulatory submissions. In contrast, the reversed sequence isomer, Thr-Ala (CHEBI:74863, HMDB0029054), is a separate entity with its own distinct database entries [3].

Cheminformatics Database Metabolomics

High-Value Application Scenarios for Ala-Thr Based on Quantified Differentiation Evidence


Industrial-Scale Synthesis of Peptide Drug Intermediates

The demonstrated 46% overall yield in a chromatography-free, four-step synthesis of Fmoc-Ala-Thr-OH makes this route attractive for manufacturing peptide drug intermediates. Procuring this building block from vendors using this or similarly optimized processes ensures cost-effectiveness and supply chain reliability for large-scale GMP production.

Solid-Phase Peptide Synthesis of Aggregation-Prone Sequences

For peptides containing the Ala-Thr motif that are known to aggregate on resin, the use of Fmoc-Ala-Thr(psiMe,Mepro)-OH pseudoproline dipeptide is a validated solution. Its documented ability to disrupt β-sheet formation and enhance coupling efficiency directly addresses a common synthesis bottleneck, leading to higher crude peptide purity and easier purification. Procurement of this specialized building block is essential for successful synthesis of these challenging sequences.

Analytical Method Development and Quality Control of Peptide Libraries

The successful resolution of Ala-Thr on an InertSustain PFP HPLC column, as demonstrated in a technical application note [1], provides a starting point for developing robust analytical methods. Researchers and QC labs can leverage this established chromatographic behavior to quantify Ala-Thr in complex mixtures, monitor reaction progress, or assess the purity of peptide libraries, ensuring reproducibility and data integrity.

Computational Modeling and Metabolomics Studies Requiring Unambiguous Annotation

The formal, manually curated annotation of Ala-Thr in ChEBI, HMDB, and MetaCyc [2] is critical for computational biologists and metabolomics researchers. Using this uniquely identified compound ensures that data can be accurately mapped to pathways, shared across databases, and reproduced in future studies, a level of confidence not always available for less-characterized or isomeric dipeptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ala-Thr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.